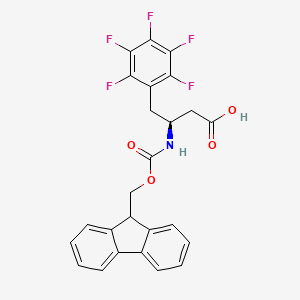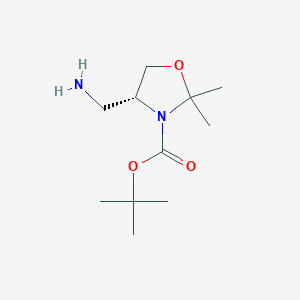
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been reported to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the growth of blood vessels.
Biochemical and Physiological Effects:
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2 and VEGF, which are important targets in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide. One of the areas of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in different diseases.
Métodos De Síntesis
The synthesis of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-methoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole, followed by the addition of 5-chloro-2-aminobenzenesulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Aplicaciones Científicas De Investigación
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
Propiedades
IUPAC Name |
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-12-17(18(23)22(21(12)2)14-7-5-4-6-8-14)20-27(24,25)16-11-13(19)9-10-15(16)26-3/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUDUJFAOLGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)





![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2609189.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)